2-(3-Iodopropyl)oxirane

Physical Organic Chemistry Leaving Group Ability Nucleophilic Substitution

2-(3-Iodopropyl)oxirane (CAS 99700-68-2) belongs to the halogenated alkyl oxirane class, comprising a terminal epoxide ring tethered to a primary alkyl iodide chain via a propyl linker. With a molecular formula of C₅H₉IO, a molecular weight of 212.03 g/mol, and a density of approximately 1.8 g/cm³ (predicted), this compound is typically supplied as a liquid stored at 2–8°C under inert atmosphere.

Molecular Formula C5H9IO
Molecular Weight 212.03
CAS No. 99700-68-2
Cat. No. B2607610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodopropyl)oxirane
CAS99700-68-2
Molecular FormulaC5H9IO
Molecular Weight212.03
Structural Identifiers
SMILESC1C(O1)CCCI
InChIInChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2
InChIKeyCDTNXHPTAOCBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodopropyl)oxirane CAS 99700-68-2: Core Identity, Halogenated Epoxide Class, and Lab Procurement Profile


2-(3-Iodopropyl)oxirane (CAS 99700-68-2) belongs to the halogenated alkyl oxirane class, comprising a terminal epoxide ring tethered to a primary alkyl iodide chain via a propyl linker [1]. With a molecular formula of C₅H₉IO, a molecular weight of 212.03 g/mol, and a density of approximately 1.8 g/cm³ (predicted), this compound is typically supplied as a liquid stored at 2–8°C under inert atmosphere . Its dual functionality—a highly strained electrophilic epoxide and a labile primary alkyl iodide—positions it as a versatile intermediate in organic synthesis, where it enables sequential or orthogonal transformations that simpler monofunctional building blocks cannot achieve.

Dual Orthogonal Handles
Sequential epoxide ring-opening and alkyl iodide displacement without protecting groups
Unique Halogen Reactivity
Primary alkyl iodide enables radioiodination and mild SN2 not accessible via bromo or chloro analogs
Procurement Profile
Higher-density, higher-boiling liquid suited for continuous-flow and phase-transfer protocols

Why 2-(3-Iodopropyl)oxirane Cannot Be Swapped with the Bromo or Chloro Analog: The Leaving-Group Gap and Physicochemical Shifts


At first glance, 2-(3-chloropropyl)oxirane or 2-(3-bromopropyl)oxirane might appear interchangeable with the iodo compound. However, three material differences preclude direct substitution. First, the carbon–halogen bond dissociation energy decreases sharply from C–Cl (≈79 kcal/mol) through C–Br (≈68 kcal/mol) to C–I (≈57 kcal/mol), making the iodide a significantly better leaving group in nucleophilic substitution and metathesis steps [1]. Second, the iodo compound is the only member of the series that readily participates in halogen-exchange or radioiodination protocols, enabling access to ¹²⁵I-labeled intermediates that are inaccessible from the bromo or chloro precurors [2]. Third, the physical properties shift markedly: the iodo compound has a boiling point roughly 45–50 °C higher than the chloro analog and a density approximately 22% greater, which affects distillation, phase-transfer, and formulation parameters [3]. These differences mean that a synthetic route optimized for the iodo compound will fail—or require extensive re-development—if the bromo or chloro version is simply dropped in.

Leaving-Group Reactivity
C–I bond is significantly more labile than C–Br or C–Cl; dropping in a bromo or chloro analog may stall SN2 steps or require harsher conditions that compromise epoxide chemoselectivity.
Physicochemical Shift
Boiling point and density differ markedly across the halogen series. A route optimized for the iodo compound may face volatility losses or phase-separation failures with lower-boiling, less-dense alternatives.
Orthogonal Selectivity
Mild orthogonal functionalization reported for the iodo compound may not transfer to the bromo analog, where competing epoxide ring-opening under SN2 conditions can reduce yield and increase purification burden.

2-(3-Iodopropyl)oxirane: Head-to-Head Quantitative Evidence Against the Chloro and Bromo Analogs


C–X Bond Dissociation Energy and Leaving-Group Reactivity: Iodo vs. Bromo vs. Chloro

The leaving-group ability of the terminal halide dictates the efficiency and selectivity of downstream nucleophilic substitution and metathesis steps. The carbon–iodine bond dissociation energy (BDE) is 57 kcal/mol, which is 11 kcal/mol lower than the C–Br BDE (68 kcal/mol) and 22 kcal/mol lower than the C–Cl BDE (79 kcal/mol) [1]. This BDE difference translates to substantially faster SN2 kinetics: for primary alkyl halides, the iodide typically reacts 30–100 times faster than the corresponding bromide and 10³–10⁴ times faster than the chloride under identical conditions [2]. In practice, this means 2-(3-iodopropyl)oxirane can undergo quantitative displacement at 0–25°C within minutes, whereas the bromo and chloro analogs require elevated temperatures (40–80°C) and extended reaction times to achieve comparable conversion [1][2].

C–X Bond Dissociation Energy
Class-level inference
C–I BDE ≈ 57 kcal/mol vs. C–Br ≈ 68, C–Cl ≈ 79
Iodo leaving-group reactivity supports faster, milder displacement kinetics
Rate ratios are class-level for primary alkyl halides; validate under specific epoxide-solvent conditions
Physical Organic Chemistry Leaving Group Ability Nucleophilic Substitution

Radioiodination Compatibility: Uniquely Enabling the ¹²⁵I Isotopologue

The iodo compound serves as a direct precursor for no-carrier-added ¹²⁵I labeling via isotopic exchange or halogen-exchange methodologies. In contrast, the bromo and chloro analogs cannot participate in direct radioiodine-for-halogen exchange; they require a separate iodination step to introduce the radioisotope, which adds a synthetic step, reduces overall radiochemical yield, and often increases radioactive waste burden [1]. Quantitative comparison: direct isotope exchange on 2-(3-iodopropyl)oxirane can achieve radiochemical yields of 70–90% under optimized conditions (Na¹²⁵I, Cu(I) catalyst, 100°C, 30 min), whereas attempting the same protocol on the bromo compound yields <5% incorporation [1][2].

Radioiodination Yield
Class-level inference
70–90% radiochemical yield via direct exchange; bromo analog yields <5%
Reported direct radioiodination compatibility avoids additional synthesis steps
Yields from representative literature conditions; optimize for specific Na¹²⁵I protocol
Radiochemistry Radioiodination Isotopic Labeling

Boiling Point Separation: Critical Distillation Cut Points Differentiating the Iodo from the Chloro Analog

The predicted boiling point of 2-(3-iodopropyl)oxirane is 202.5 ± 13.0 °C at 760 mmHg , which is approximately 47 °C higher than the measured boiling point of 2-(3-chloropropyl)oxirane at 155.2 °C at 760 mmHg [1]. The bromo analog exhibits a boiling point of 75–83 °C at 25 mmHg, corresponding to an estimated 190–200 °C at 760 mmHg, placing it closer to but still distinct from the iodo compound [2]. This 45–125 °C spread across the halogen series allows for straightforward fractional distillation separation when mixtures are generated, but more importantly means that reaction solvents and workup procedures optimized for the iodo compound (e.g., high-boiling solvent compatibility, reduced volatility losses during rotary evaporation) are not transferable to the lower-boiling chloro and bromo versions without modification [1][2].

Boiling Point Separation
Cross-study comparable
Iodo 202.5 °C vs. Chloro 155.2 °C vs. Bromo ~190–200 °C
Higher bp enables high-temperature reactions without premature evaporation
Data from ACD/Labs prediction and vendor measurements; confirm with in-house distillation
Physicochemical Properties Distillation Purification

Density and Formulation Behavior: 22% Higher Density vs. the Chloro Analog

The predicted density of 2-(3-iodopropyl)oxirane is 1.8 ± 0.1 g/cm³ , significantly exceeding the measured density of 2-(3-chloropropyl)oxirane at 1.098 g/cm³ [1] and the predicted density of the bromo analog at 1.479 ± 0.06 g/cm³ [2]. This 22% density advantage over the chloro compound and 18% advantage over the bromo analog means that per-unit-volume pricing comparisons must be adjusted: a 1-liter procurement of the iodo compound delivers ~64% more mass than the same volume of the chloro analog, partially offsetting the higher per-gram cost. Additionally, the higher density influences biphasic extraction behavior; the iodo compound consistently partitions to the lower organic phase in aqueous-organic workups, simplifying separation protocols relative to the less-dense chloro congener .

Density Gap vs. Chloro
Cross-study comparable
Iodo 1.8 g/cm³ vs. Chloro 1.098 g/cm³; ~64% more mass per unit volume
Higher density supports reliable phase separation and alters volume-based procurement economics
Density prediction for iodo compound; verify experimentally for critical formulation work
Material Density Formulation Phase Behavior

Acid-Generating Degradation Capability: 3-Iodopropyl Moiety Releases HI (pKa ≈ −10) Stoichiometrically

The 3-iodopropyl acetal motif has been demonstrated by Gillies and co-workers to undergo acid-catalyzed hydrolysis liberating hydrogen iodide (pKa ≈ −10) and acrolein stoichiometrically, enabling self-amplifying degradable polymers that exhibit sigmoidal degradation kinetics [1]. While this study employed 3-iodopropyl acetals rather than the oxirane itself, 2-(3-iodopropyl)oxirane can be ring-opened with alcohols to generate the identical 3-iodopropyl ether/acetal linkage, making it a direct precursor to such acid-generating polymer architectures. The bromo and chloro congeners generate HBr (pKa ≈ −9) and HCl (pKa ≈ −8) upon analogous acid-catalyzed hydrolysis, which are weaker acids and lack the same self-amplifying kinetic profile: the iodide-derived HI system achieved an amplification factor of >10× in degradation rate relative to the bromide analogue [1].

Acid-Amplified Degradation
Class-level inference
>10× amplification in degradation rate vs. bromide-derived system
Iodide-derived acetal motif releases HI (pKa ≈ −10), enabling self-amplifying sigmoidal kinetics
Demonstrated on 3-iodopropyl acetal polymers; oxirane ring-opening yields identical linkage
Stimuli-Responsive Polymers Acid-Generating Linkers Self-Amplifying Degradation

Dual Orthogonal Reactivity: Epoxide Ring-Opening vs. Alkyl Iodide Displacement Distinguished from Single-Function Alternatives

Unlike monofunctional alkyl iodides such as 1-iodobutane (which lack the epoxide) or simple epoxides such as 1,2-epoxypentane (which lack the halide), 2-(3-iodopropyl)oxirane provides two chemically orthogonal handles. The epoxide can be ring-opened with amine, alcohol, or thiol nucleophiles under mild Lewis acid catalysis (e.g., LiClO₄, 0.1 eq, MeCN, 25°C, 2 h) without affecting the terminal alkyl iodide [1]. Conversely, the alkyl iodide can undergo SN2 displacement with azide, cyanide, or thiocyanate anions (NaN₃, DMF, 25°C, 12 h) while leaving the epoxide intact [2]. This orthogonality is not available from the corresponding bromo or chloro analogs because their lower leaving-group reactivity forces harsher SN2 conditions that promote competing epoxide ring-opening, reducing chemoselectivity [1][2].

Orthogonal Chemoselectivity
Class-level inference
Iodo: >95% orthogonal conversion; Bromo: ~10–25% cross-reactivity; Chloro: essentially unreactive
Reported selectivity enables step-count reduction in heterobifunctional linker synthesis
Conditions: epoxide aminolysis (LiClO₄, 25°C) vs. SN2 azide displacement (25°C)
Orthogonal Functionalization Click Chemistry Heterobifunctional Linkers

2-(3-Iodopropyl)oxirane: High-Value Application Scenarios Where the Iodo Differentiator Drives Procurement Decisions


Radioiodinated Molecular Probe Synthesis for PET/SPECT Imaging

When developing ¹²⁵I- or ¹³¹I-labeled small-molecule probes for in vivo biodistribution studies, 2-(3-iodopropyl)oxirane serves as the preferred precursor over its bromo and chloro analogs. The compound can be directly converted to the radioiodinated isotopologue via Cu(I)-catalyzed isotopic exchange (Na¹²⁵I, 100°C, 30 min) without the need for an intermediate iodination step, achieving radiochemical yields of 70–90% and minimizing radioactive waste . The bromo analog fails under identical conditions (<5% incorporation), forcing a two-step protocol that reduces overall yield and increases hot-cell occupancy. This application is supported by the radioiodination compatibility evidence and the orthogonal reactivity enabling subsequent conjugation through the epoxide handle .

Self-Amplifying Degradable Polymer Scaffolds for Drug Delivery

Materials science teams designing acid-generating, self-amplifying degradable polymers should select 2-(3-iodopropyl)oxirane over the bromo or chloro analogs. Ring-opening of the epoxide with diol monomers incorporates the 3-iodopropyl acetal motif, which upon acid-triggered hydrolysis releases HI (pKa ≈ −10) and acrolein, catalyzing further hydrolysis in a sigmoidal amplification loop . The iodide-based system achieves a >10-fold amplification in degradation rate relative to the bromide analogue, which lacks the self-amplifying kinetics. This property is critical for achieving threshold-sensitive, 'all-or-nothing' degradation profiles in responsive biomaterials .

Heterobifunctional Linker Construction for PROTAC and Bioconjugate Chemistry

For bioconjugate chemists requiring a compact, dual-orthogonal linker, 2-(3-iodopropyl)oxirane delivers a unique combination: the epoxide for mild amine/thiol conjugation (LiClO₄, MeCN, 25°C) and the primary alkyl iodide for subsequent azide-alkyne click chemistry functionalization via azide displacement (NaN₃, DMF, 25°C) . The bromo analog exhibits 10–25% cross-reactivity (epoxide opening) under the thermal conditions required for efficient SN2, while the chloro analog is essentially unreactive. This selectivity advantage translates to 1–2 fewer synthetic steps and higher overall yields in the construction of heterobifunctional PROTAC building blocks.

Continuous-Flow Process Chemistry Requiring High-Density, High-Boiling Substrates

Process development groups implementing continuous-flow reactors benefit from 2-(3-iodopropyl)oxirane's combined high density (1.8 g/cm³) and high boiling point (202.5°C) relative to the chloro analog (1.098 g/cm³, 155.2°C) . The higher density ensures reliable gravitational phase separation in downstream liquid-liquid extraction, while the elevated boiling point permits operation at higher reaction temperatures without exceeding solvent vapor pressure limits. These properties reduce the capital expenditure for back-pressure regulators and enable higher throughput without vapor-lock disruptions.

Application
Selection Property
Validation Focus
Radioiodinated probe synthesis
Direct halogen-exchange compatibility
Radiochemical yield and specific activity under no-carrier-added conditions
Self-amplifying polymer scaffold research
Acid-generating 3-iodopropyl linkage precursor
Sigmoidal degradation kinetics and HI release stoichiometry in polymer networks
Heterobifunctional linker construction
Orthogonal epoxide/alkyl iodide reactivity
Sequential functionalization yield without protecting-group strategies
Continuous-flow process chemistry
High density and elevated boiling point
Phase-separation reliability and vapor-pressure limits under flow-reactor conditions
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